(S)-BAY 73-6691 - 794568-91-5

(S)-BAY 73-6691

Catalog Number: EVT-1738857
CAS Number: 794568-91-5
Molecular Formula: C15H12ClF3N4O
Molecular Weight: 356.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-BAY 73-6691 is a selective inhibitor of phosphodiesterase-9A, an enzyme predominantly expressed in the brain. This compound was developed by Bayer as a potential therapeutic agent for Alzheimer's disease, aiming to enhance cognitive functions by modulating intracellular signaling pathways associated with glutamate neurotransmission. The inhibition of phosphodiesterase-9A is expected to prolong the effects of cyclic guanosine monophosphate, thereby improving memory and learning processes, which are often impaired in neurodegenerative conditions .

Source and Classification

(S)-BAY 73-6691 is classified as a phosphodiesterase inhibitor, specifically targeting the phosphodiesterase-9A subtype. Its chemical structure can be represented by the formula C15H12ClF3N4OC_{15}H_{12}ClF_3N_4O and has a molar mass of approximately 356.73 g/mol . The compound's development was based on structure-based drug design principles, utilizing computational methods to optimize its binding affinity and selectivity for the target enzyme .

Synthesis Analysis

The synthesis of (S)-BAY 73-6691 involves several key steps, primarily utilizing the Mitsunobu reaction and subsequent modifications. Initial reactions include the coupling of Boc-protected 2-aminoethanol with substituted phenols, followed by deprotection and reaction with a specific pyrazolo[3,4-d]pyrimidinone derivative .

Technical Details:

  1. Mitsunobu Reaction: This step involves reacting Boc-protected 2-aminoethanol with substituted phenols to form intermediates.
  2. Deprotection: The Boc groups are removed using trifluoroacetic acid, yielding amines that are further reacted with chloro-pyrazolo derivatives.
  3. Final Product Formation: The final compounds are obtained through careful control of reaction conditions to ensure high yields and purity .
Molecular Structure Analysis

The molecular structure of (S)-BAY 73-6691 can be elucidated through various spectroscopic techniques. The compound features a complex arrangement that allows for specific interactions with the phosphodiesterase-9A enzyme.

Structural Data:

  • Chemical Formula: C15H12ClF3N4OC_{15}H_{12}ClF_3N_4O
  • 3D Structure: The three-dimensional configuration can be modeled using X-ray crystallography data, revealing critical binding interactions within the enzyme's active site .
Chemical Reactions Analysis

(S)-BAY 73-6691 undergoes specific chemical reactions primarily related to its role as an inhibitor. The compound's mechanism involves binding to the active site of phosphodiesterase-9A, preventing the hydrolysis of cyclic guanosine monophosphate.

Reaction Details:

  1. Inhibition Mechanism: The binding of (S)-BAY 73-6691 leads to a decrease in phosphodiesterase activity, resulting in elevated levels of cyclic guanosine monophosphate within neuronal cells.
  2. Selectivity: The compound exhibits high selectivity for phosphodiesterase-9A over other phosphodiesterase isoforms, which is critical for minimizing side effects during potential therapeutic applications .
Mechanism of Action

The mechanism by which (S)-BAY 73-6691 exerts its effects involves enhancing glutamate signaling through inhibition of phosphodiesterase-9A. This leads to increased levels of cyclic guanosine monophosphate, which is crucial for synaptic plasticity and memory formation.

Process and Data:

  1. Glutamate Interaction: By prolonging the action of cyclic guanosine monophosphate, (S)-BAY 73-6691 enhances glutamate-mediated signaling pathways that are vital for cognitive functions.
  2. Experimental Evidence: Animal studies have demonstrated improvements in learning and memory tasks following administration of (S)-BAY 73-6691, supporting its potential use in treating cognitive impairments associated with Alzheimer's disease .
Physical and Chemical Properties Analysis

(S)-BAY 73-6691 possesses distinct physical and chemical properties that influence its behavior as a pharmaceutical agent.

Properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents but shows limited solubility in water.
  • Stability: Stability under various pH conditions has been assessed, indicating appropriate conditions for storage and handling .
Applications

The primary application of (S)-BAY 73-6691 lies in scientific research focused on neuropharmacology and cognitive enhancement. Its role as a selective phosphodiesterase inhibitor makes it a valuable tool for studying the mechanisms underlying memory and learning processes.

Scientific Uses:

  1. Research Tool: Widely used in preclinical studies to investigate the role of phosphodiesterase-9A in cognitive functions.
  2. Potential Therapeutic Agent: Investigated for its efficacy in treating Alzheimer's disease and other cognitive disorders due to its nootropic effects .
Introduction to PDE9 Inhibition and Neurocognitive Modulation

Role of Phosphodiesterase 9 (PDE9) in Cyclic Nucleotide Signaling

Phosphodiesterase 9 (PDE9) is a cGMP-specific hydrolase distinguished by its exceptionally high affinity for cGMP (Km = 70–170 nM), the lowest among all PDE isoforms [1] [10]. This enzyme regulates spatial and temporal dynamics of cyclic guanosine monophosphate (cGMP), a critical second messenger in neuronal signaling cascades. Upon generation by soluble guanylate cyclase (sGC) or particulate guanylate cyclase (pGC), cGMP activates protein kinase G (PKG), which phosphorylates downstream targets including the cAMP-response element binding protein (CREB). CREB-mediated gene expression governs neuroplasticity, synaptic strength, and long-term memory consolidation [3] [7]. PDE9A isoforms are densely expressed in brain regions critical for cognition—particularly the hippocampus, neocortex, striatum, and cerebellum—where they hydrolyze cGMP to terminate signaling [1] [5] [9]. This anatomical distribution positions PDE9 as a pivotal modulator of neurocognitive pathways.

Table 1: Key PDE Families Modulating Neuronal cGMP/cAMP

PDE FamilySubstrate SpecificityPrimary Brain LocalizationRelevance to Cognitive Function
PDE4cAMP-specificCortex, HippocampusMemory formation, neuroinflammation
PDE5cGMP-specificLimited CNS expressionLess explored for CNS cognition
PDE9cGMP-specificHippocampus, Cortex, StriatumSynaptic plasticity, memory
PDE10Dual (cAMP/cGMP)StriatumMotor control, executive function

Data synthesized from [1] [3] [9]

Rationale for PDE9 Inhibition in Cognitive Enhancement and Neurodegenerative Disorders

Dysregulation of the cGMP-PKG-CREB axis is implicated in the pathophysiology of Alzheimer's disease (AD), schizophrenia, and age-related cognitive decline. In AD models, amyloid-β (Aβ) oligomers disrupt nitric oxide (NO)-sGC signaling, reducing cGMP availability and impairing CREB phosphorylation. This deficit correlates with synaptic loss and memory failure [3] [6] [7]. Similarly, schizophrenia involves glutamatergic hypofunction via N-methyl-D-aspartate receptor (NMDAR) deficits, which dampen cGMP production and weaken cortical-hippocampal circuitry supporting cognition [9]. PDE9 inhibition elevates neuronal cGMP, restoring downstream signaling without directly amplifying upstream excitotoxicity risks. Preclinical evidence indicates cGMP augmentation:

  • Enhances long-term potentiation (LTP), the electrophysiological correlate of memory [7]
  • Stimulates BDNF expression, supporting neuronal survival and dendritic arborization [6]
  • Reduces oxidative stress in Aβ-exposed neurons [2]Thus, PDE9 represents a rational target for diseases characterized by synaptic dysfunction and cognitive impairment.

Table 2: Cognitive Domains Modulated by PDE9 Inhibition in Rodent Models

Cognitive DomainBehavioral AssayEffect of PDE9 InhibitionProposed Mechanism
Short-term memorySocial recognition testProlonged memory retentionEnhanced hippocampal cGMP
Spatial learningMorris water mazeFaster acquisition, improved recallLTP facilitation in CA1
Executive functionT-maze spontaneous alternationReversal of MK-801-induced deficitsRestored NMDAR-cGMP coupling
Object recognition memoryNovel object recognitionAttenuated scopolamine-induced forgettingIncreased cortical CREB phosphorylation

Data derived from [6] [7] [9]

Emergence of (S)-BAY 73-6691 as a Selective PDE9 Inhibitor: Historical Context and Therapeutic Potential

(S)-BAY 73-6691 (1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one) emerged in 2004 as the first potent and selective PDE9 inhibitor reported, marking a milestone in targeting cGMP signaling for CNS disorders [1] [5]. Its discovery followed the cloning of human PDE9A in 1998, which revealed unique kinetic properties among PDEs [10]. The compound features a [6.6] bicyclic core with an ortho-chlorophenyl group and chiral trifluoromethylpropyl side chain, enabling optimal occupancy of PDE9A's catalytic pocket. Key pharmacodynamic attributes include:

  • High enzymatic potency: IC~50~ of 55 nM against recombinant human PDE9A, with >800-fold selectivity over PDE1C, PDE2A, PDE3B, PDE4B, PDE5A, and PDE11A [5] [7].
  • Brain penetrance: Unlike later PDE9 inhibitors (e.g., IMR-687 for sickle cell disease), (S)-BAY 73-6691 crosses the blood-brain barrier, evidenced by increased cGMP in cerebrospinal fluid and hippocampal tissue [4] [7].
  • Synaptic plasticity enhancement: In hippocampal slices from young and aged rats, 10 μM (S)-BAY 73-6691 amplified early-phase LTP induced by sub-threshold theta-burst stimulation, indicating lowered thresholds for synaptic strengthening [7].

Mechanistically, (S)-BAY 73-6691 binds PDE9A's catalytic domain via hydrogen bonding to Gln-453 and π-π stacking with Phe-441, stabilizing cGMP [10]. In vivo, it rescued Aβ-induced oxidative stress and memory deficits in rodent AD models, restoring hippocampal CREB activation and synaptic protein expression [2] [6]. These properties validated PDE9 inhibition as a compelling strategy for neurocognitive disorders.

Table 3: Molecular Interactions of (S)-BAY 73-6691 with PDE9A

Structural ElementBinding InteractionFunctional Consequence
Pyrazolopyrimidin-4-one coreH-bond with Gln-453; π-stacking with Phe-441Blocks cGMP access to catalytic metal ions
Ortho-chlorophenyl groupHydrophobic interaction with Leu-420Anchors compound in Q-pocket
(R)-Trifluoromethylpropyl chainVan der Waals contacts with Val-326, Ile-338Enhances selectivity over PDE1 and PDE5

Structural data from [10]

Properties

CAS Number

794568-91-5

Product Name

(S)-BAY 73-6691

IUPAC Name

1-(2-chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C15H12ClF3N4O

Molecular Weight

356.73 g/mol

InChI

InChI=1S/C15H12ClF3N4O/c1-8(15(17,18)19)6-12-21-13-9(14(24)22-12)7-20-23(13)11-5-3-2-4-10(11)16/h2-5,7-8H,6H2,1H3,(H,21,22,24)/t8-/m0/s1

InChI Key

FFPXPXOAFQCNBS-QMMMGPOBSA-N

SMILES

CC(CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F

Canonical SMILES

CC(CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F

Isomeric SMILES

C[C@@H](CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.